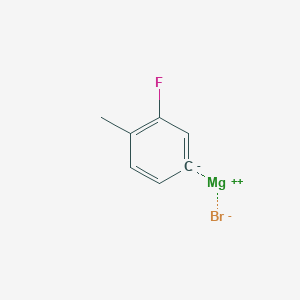

3-Fluoro-4-methylphenylmagnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-fluoro-2-methylbenzene-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGSDGDHUROFKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185077-02-5 | |

| Record name | Bromo(3-fluoro-4-methylphenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Preparation of 3-Fluoro-4-methylphenylmagnesium bromide from 1-bromo-3-fluoro-4-methylbenzene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Fluoro-4-methylphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. The document outlines the underlying chemical principles, potential challenges, and a detailed, field-proven protocol for its preparation from 1-bromo-3-fluoro-4-methylbenzene. Emphasis is placed on the causality behind experimental choices, process optimization, and troubleshooting, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and safe execution.

Introduction: Significance and Application

This compound serves as a potent nucleophile in a myriad of carbon-carbon bond-forming reactions.[1][2] Its utility is particularly pronounced in the synthesis of complex organic molecules where the introduction of the 3-fluoro-4-methylphenyl moiety is a key strategic step. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this Grignard reagent a valuable building block in medicinal chemistry and drug development.

The preparation of this reagent, while following the general principles of Grignard synthesis, presents unique challenges due to the electronic effects of the fluoro and methyl substituents on the aryl halide. This guide aims to provide a comprehensive understanding of these nuances and a robust methodology to achieve high yields and purity.

Foundational Principles: The Grignard Reaction

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] In this case, 1-bromo-3-fluoro-4-methylbenzene reacts with magnesium turnings in an ethereal solvent to yield the desired organomagnesium halide.

Reaction Scheme: 1-bromo-3-fluoro-4-methylbenzene + Mg → this compound

The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[4] This "umpolung" or reversal of polarity is the cornerstone of Grignard chemistry.[3]

The Role of the Solvent

The choice of solvent is critical for the successful formation and stabilization of the Grignard reagent. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are ideal for several reasons:

-

Solvation: They are Lewis bases that coordinate with the magnesium center, stabilizing the Grignard reagent through the formation of a complex.[3][5]

-

Aprotic Nature: They lack acidic protons that would otherwise react with and quench the highly basic Grignard reagent.[6][7]

THF is often preferred for the preparation of aryl Grignard reagents due to its higher boiling point and superior solvating ability, which can facilitate the reaction of less reactive aryl halides.[3][8]

Challenges in the Synthesis of this compound

The presence of a fluorine atom, an electron-withdrawing group, can influence the reactivity of the aryl bromide. While the methyl group is electron-donating, the overall electronic nature of the starting material requires careful control of reaction conditions to ensure efficient Grignard formation and minimize side reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, with checkpoints and indicators to ensure the reaction is proceeding as expected.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1-bromo-3-fluoro-4-methylbenzene | ≥98% | Commercially Available | Should be free of moisture. |

| Magnesium Turnings | High Purity | Commercially Available | Stored under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) is recommended.[9] |

| Iodine | Crystal, ACS Reagent | Commercially Available | Used as an activator. |

| 1,2-Dibromoethane | ≥98% | Commercially Available | Optional activator. |

| Argon or Nitrogen | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |

Equipment Setup

All glassware must be meticulously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to preclude any atmospheric moisture.[9]

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride or silica gel)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas inlet (Argon or Nitrogen)

-

Heating mantle or oil bath

Detailed Procedure

Step 1: Magnesium Activation The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[5][10][11] Activation is therefore a critical first step.

-

Place the magnesium turnings (1.2 equivalents) into the flame-dried three-necked flask.

-

Gently heat the flask under a stream of inert gas until violet iodine vapors are observed. The disappearance of the iodine color is an indicator of activation.[11]

-

Alternatively, a small amount of 1,2-dibromoethane can be added. The observation of ethylene gas bubbles signifies activation.[10][12]

-

Allow the flask to cool to room temperature under the inert atmosphere.

Step 2: Grignard Reagent Formation

-

Add a small volume of anhydrous THF to the activated magnesium turnings, just enough to cover the metal.

-

Prepare a solution of 1-bromo-3-fluoro-4-methylbenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion (approximately 5-10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction.

-

Successful initiation is marked by a noticeable exotherm, the appearance of a cloudy gray or brownish color, and potentially the spontaneous boiling of the solvent.[11] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.

-

Once initiated, add the remaining 1-bromo-3-fluoro-4-methylbenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent a runaway reaction.[13][14]

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material.

Step 3: Quantification of the Grignard Reagent (Optional but Recommended) The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions. This is crucial for accurate stoichiometry in the next synthetic step.

Workflow Visualization

Caption: Experimental workflow for the preparation of this compound.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale | Troubleshooting |

| Magnesium Activation | Use of iodine or 1,2-dibromoethane. | Chemically removes the passivating MgO layer.[10][11] | If initiation fails, try mechanical activation (crushing a piece of Mg with a dry glass rod) or sonication.[5][10] |

| Solvent Quality | Strictly anhydrous THF. | Grignard reagents are highly reactive towards protic compounds like water.[3][5] | Use freshly distilled solvent. If the reaction is sluggish, solvent quality may be the issue. |

| Reaction Temperature | Maintain gentle reflux during addition. | Balances reaction rate and safety, preventing runaway conditions.[13] | If the reaction is too vigorous, slow the addition rate and/or cool the flask with an ice bath. |

| Initiation | Add a concentrated portion of the aryl halide initially. | Higher concentration can facilitate the initial reaction on the magnesium surface. | If initiation is difficult, adding a small amount of a pre-formed Grignard reagent can act as an initiator.[10] |

| Side Reactions | Minimize reaction time after formation. | Prolonged heating can lead to side reactions such as Wurtz coupling. | Use the Grignard reagent as soon as possible after its preparation.[9] |

Mechanistic Insights

The formation of the Grignard reagent is generally believed to proceed through a single-electron transfer (SET) mechanism.[4]

Caption: Proposed single-electron transfer (SET) mechanism for Grignard reagent formation.

-

Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the C-Br bond in 1-bromo-3-fluoro-4-methylbenzene.

-

Radical Anion Formation: This forms a radical anion which rapidly dissociates into an aryl radical and a bromide anion.

-

Recombination: The aryl radical and the magnesium radical cation recombine on the metal surface, which then associates with the bromide anion to form the final Grignard reagent.

Safety Considerations

-

Flammability: Grignard reagents and the ethereal solvents used are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[13][15]

-

Reactivity with Water: Grignard reagents react violently with water.[9][16] Strict anhydrous conditions must be maintained throughout the procedure.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[13][14]

-

Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[13]

-

Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a well-stirred, cooled solution of a proton source (e.g., saturated aqueous ammonium chloride).

Conclusion

The successful preparation of this compound is readily achievable with careful attention to experimental detail, particularly the exclusion of moisture and the proper activation of magnesium. This guide provides a robust framework for its synthesis, grounded in both theoretical principles and practical, field-tested experience. By understanding the causality behind each step and anticipating potential challenges, researchers can confidently and safely produce this valuable reagent for their synthetic endeavors.

References

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Rantanen, T., & Federsel, H.-J. (2008). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 12(4), 629-632. Retrieved from [Link]

- Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.

-

Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chanon, M. (2003). Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. Pure and Applied Chemistry, 75(10), 1333-1342. Retrieved from [Link]

-

Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?. Retrieved from [Link]

-

Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. Retrieved from [Link]

-

Chem Help ASAP. (2019, October 23). Preparation of Grignard reagents [Video]. YouTube. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

Pentzer, E. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

-

Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of formation of Grignard reagents. Kinetics of reaction of substituted aryl bromides with magnesium and with tri-n-butyltin hydride in ethereal solvents. Journal of the American Chemical Society, 102(1), 217-226. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]

-

University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

-

Grignard, V. (1901). The Grignard Reaction – Unraveling a Chemical Puzzle. Annales de Chimie, 24, 433-490. Retrieved from [Link]

- Richey, H. G. (Ed.). (2000). Grignard Reagents: New Developments. John Wiley & Sons.

-

Rogers, H. R., Deavenport, D. L., & Whitesides, G. M. (1980). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 226-231. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. leah4sci.com [leah4sci.com]

- 9. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. acs.org [acs.org]

- 14. dchas.org [dchas.org]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to 3-Fluoro-4-methylphenylmagnesium Bromide (CAS Number 185077-02-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylmagnesium bromide, identified by CAS number 185077-02-5, is a specialized Grignard reagent that serves as a powerful tool in modern organic synthesis. Its structure, featuring a phenyl ring substituted with both a fluorine atom and a methyl group, imparts unique electronic and steric properties that are highly valuable in the construction of complex molecules. The presence of the electron-withdrawing fluorine and the electron-donating methyl group creates a nuanced electronic profile that can influence the regioselectivity, metabolic stability, and binding affinity of target compounds.[1] This guide provides a comprehensive overview of the properties, synthesis, handling, and applications of this versatile reagent, with a focus on providing practical insights for laboratory use.

Chemical and Physical Properties

This compound is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF), to maintain its stability and reactivity.[2] Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 185077-02-5 | [1] |

| Molecular Formula | C₇H₆BrFMg | |

| Molecular Weight | 213.33 g/mol | [1] |

| Appearance | Typically a solution in THF | [2] |

| Concentration | Commonly 0.5 M in THF | |

| Boiling Point | 65 °C (of 0.5 M solution in THF) | |

| Density | 0.953 g/mL at 25 °C (of 0.5 M solution in THF) | |

| Flash Point | -17 °C (-1.4 °F) - closed cup (of 0.5 M solution in THF) | |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Reacts with water | [3] |

| Sensitivity | Air and moisture sensitive |

Synthesis of this compound

The conventional method for synthesizing this compound involves the reaction of 1-bromo-3-fluoro-4-methylbenzene with magnesium metal in an anhydrous ethereal solvent.[1] The success of this synthesis is highly dependent on the purity of the reagents and the rigorous exclusion of atmospheric moisture and oxygen.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for the synthesis of aryl Grignard reagents.[4][5][6]

Materials:

-

1-bromo-3-fluoro-4-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert gas manifold

Procedure:

-

Preparation: All glassware must be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas. Assemble the apparatus while flushing with argon or nitrogen.

-

Magnesium Activation: Place the magnesium turnings in the three-necked flask. Add a single crystal of iodine to the flask. The iodine serves as an activator for the magnesium surface. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium turnings. Allow the flask to cool to room temperature.

-

Initiation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-4-methylbenzene in anhydrous THF. Add a small portion of this solution to the magnesium suspension.

-

Reaction: The reaction should initiate spontaneously, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once the reaction has started, add the remaining 1-bromo-3-fluoro-4-methylbenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of this compound should be a cloudy grayish-brown.

-

Storage and Use: The Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere in a sealed container at 2-8°C.

Mechanism of Action and Reactivity

As a Grignard reagent, this compound acts as a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it highly reactive towards electrophilic centers.[1][7]

The electronic nature of the substituents on the aromatic ring influences the reactivity of the Grignard reagent. The methyl group is electron-donating, which slightly increases the nucleophilicity of the carbanion. Conversely, the fluorine atom is electron-withdrawing, which can subtly modulate the reactivity and also influence the regioselectivity of its reactions.[1]

The general mechanism for the reaction of a Grignard reagent with a carbonyl compound, a cornerstone of its utility, is depicted below.

Caption: Generalized mechanism of a Grignard reaction with a carbonyl compound.

Handling and Safety

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions. It is air and moisture sensitive and can react violently with water. The THF solvent is highly flammable.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat should be worn.

Safe Handling Procedures:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Work under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

Ensure that all glassware is scrupulously dried before use.

-

Avoid contact with water and other protic solvents.

-

Keep away from sources of ignition.

Emergency Procedures:

-

Spills: Small spills can be absorbed with an inert material like sand or vermiculite. Do not use water or combustible materials.

-

Fire: Use a dry chemical powder or sand to extinguish fires. DO NOT USE WATER.

-

Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Waste Disposal:

-

Excess Grignard reagent must be quenched before disposal. This can be done by slowly adding the reagent to a stirred, cooled solution of a non-protic solvent like toluene, followed by the slow addition of isopropanol, then methanol, and finally water. The resulting solution can then be disposed of as hazardous waste according to local regulations.

Experimental Protocols and Applications

This compound is a versatile reagent for the formation of carbon-carbon bonds. Its primary applications are in nucleophilic addition and substitution reactions.[1][8]

General Workflow for a Grignard Reaction

Caption: A typical experimental workflow for using a Grignard reagent.

Quantification of the Grignard Reagent

The exact concentration of a Grignard solution can vary, so it is crucial to titrate it before use in a stoichiometrically sensitive reaction.

Protocol: Titration with Iodine

-

Preparation: In a flame-dried flask under an inert atmosphere, accurately weigh a known amount of iodine.

-

Dissolution: Add anhydrous THF to dissolve the iodine.

-

Titration: Slowly add the Grignard solution dropwise to the stirred iodine solution at 0°C.

-

Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears. The concentration can be calculated based on the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of Grignard reagent).

Spectroscopic Characterization

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H NMR | Aromatic: 6.8 - 7.5Methyl: ~2.3 | The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Aromatic: 110 - 165Methyl: ~20 | The carbon attached to magnesium will be significantly shielded. C-F coupling will be observed. |

| ¹⁹F NMR | -110 to -130 | Referenced to CFCl₃. The exact shift will be sensitive to the solvent and concentration. |

FTIR Spectroscopy:

The IR spectrum is expected to be dominated by the solvent (THF) peaks. Characteristic peaks for the substituted aromatic ring would include C-H stretching (around 3000-3100 cm⁻¹), C=C stretching (around 1600 and 1480 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).

Research Applications

This compound is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its unique substitution pattern allows for the introduction of a 3-fluoro-4-methylphenyl moiety, which can be used to fine-tune the biological activity or physical properties of a target molecule.

Examples of Reaction Types:

-

Reaction with Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively.[1]

-

Reaction with Esters: Adds twice to form tertiary alcohols.[1][8]

-

Reaction with Epoxides: Opens the epoxide ring to form a new carbon-carbon bond.[8]

-

Cross-Coupling Reactions: Can participate in transition metal-catalyzed cross-coupling reactions to form biaryl compounds.[2]

While specific examples of the use of CAS 185077-02-5 in the total synthesis of named drug molecules are not readily found in general searches, its utility is evident in its commercial availability as a building block for research and development.

References

-

Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. PMC. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Preparation of phenylmagnesium bromide. PrepChem.com. Available at: [Link]

-

10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

-

This compound solution 0.5 M in THF. Ottokemi. Available at: [Link]

-

phenylmagnesium bromide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Magnesium, bromo(3-fluoro-2-methylphenyl)- | C7H6BrFMg | CID 2778178. PubChem. Available at: [Link]

-

3-Fluoro-4-methoxyphenylmagnesium bromide | C7H6BrFMgO | CID 2778214. PubChem. Available at: [Link]

-

Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central. Available at: [Link]

-

The reaction of Grignard reagents with N-substituted maleimides. RSC Publishing. Available at: [Link]

-

(4-Methylphenyl)magnesium bromide (CAS No.: 4294-57-9). Manus Aktteva Biopharma LLP. Available at: [Link]

-

Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. PMC. Available at: [Link]

-

5-Fluoro-2-methylphenylmagnesium bromide | C7H6BrFMg | CID 2778349. PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 185077-02-5 [smolecule.com]

- 3. Manufacturers of this compound solution 0.5 M in THF, CAS 185077-02-5, F 1220, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

3-Fluoro-4-methylphenylmagnesium bromide chemical structure and stability

An In-depth Technical Guide to 3-Fluoro-4-methylphenylmagnesium Bromide: Structure, Stability, and Application

Introduction

Organometallic compounds are a cornerstone of modern organic synthesis, providing a powerful toolkit for the construction of complex molecular architectures. Among these, Grignard reagents, organomagnesium compounds with the general formula R-Mg-X, have remained indispensable for over a century due to their facile preparation and broad reactivity.[1][2] This guide focuses on a specific, functionalized Grignard reagent: this compound.

The incorporation of fluorine and methyl groups onto the phenyl ring makes this reagent a particularly valuable building block in medicinal chemistry and materials science. Fluorine substitution is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[3] The adjacent methyl group provides an additional point of steric and electronic tuning. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical structure, stability, synthesis, and handling of this compound, grounded in established organometallic principles.

Chemical Structure and Physicochemical Properties

The formal structure of this compound is represented by the linear formula FC₆H₃(CH₃)MgBr. The core of its reactivity lies in the highly polar covalent bond between the nucleophilic carbon of the phenyl ring and the electropositive magnesium atom. This polarity effectively renders the aromatic carbon a carbanion equivalent, making it a potent nucleophile and a strong base.[4][5]

In solution, particularly in coordinating ether solvents like tetrahydrofuran (THF), the magnesium center is typically tetracoordinate. It forms a complex with solvent molecules, which is crucial for its stability and solubility.[4][6]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 185077-02-5 | |

| Molecular Formula | C₇H₆BrFMg | [7] |

| Molecular Weight | 213.33 g/mol | [8] |

| Appearance | Typically a solution in THF | [9] |

| Concentration | Commonly supplied as a 0.5 M solution in THF | [9][10] |

| Density (of 0.5M solution) | ~0.953 g/mL at 25 °C | [9] |

| Boiling Point (of 0.5M solution) | ~65 °C (THF) | |

| SMILES String | Cc1ccc([Mg]Br)cc1F | [10] |

Stability, Handling, and Decomposition

Like all Grignard reagents, this compound is a highly reactive and sensitive compound. Its stability is critically dependent on the rigorous exclusion of atmospheric oxygen, moisture, and protic compounds.[2][6]

Key Factors Influencing Stability:

-

Protic Solvents: Grignard reagents are strong bases and react readily with any compound containing an acidic proton, such as water, alcohols, or carboxylic acids.[4][11][12] This reaction, an acid-base quench, is rapid and results in the formation of the corresponding hydrocarbon (3-fluoro-4-methylbenzene), destroying the reagent.

-

Oxygen: Exposure to air leads to oxidation. The initial reaction forms a magnesium hydroperoxide, which can then react with another molecule of the Grignard reagent to yield magnesium alkoxides and, upon workup, phenols.

-

Solvent: The choice of solvent is paramount. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are essential. The lone pair electrons on the ether's oxygen atom coordinate with the Lewis acidic magnesium center, forming a stabilizing complex that maintains the reagent's solubility and reactivity.[4][5][12]

-

Temperature: For long-term storage, the reagent should be kept under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize degradation.

The Schlenk Equilibrium

In solution, Grignard reagents exist as a complex mixture of species governed by the Schlenk equilibrium.[2] The nominal RMgX species is in equilibrium with its symmetrical counterparts: the diorganomagnesium (R₂Mg) and the magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic group and halide.[2][13] This dynamic behavior is a key aspect of Grignard chemistry, although for most synthetic applications, the reagent can be conveniently represented as RMgX.

Synthesis and Preparation

The synthesis of this compound follows the classic procedure for Grignard reagent formation: the reaction of an organic halide with magnesium metal in an anhydrous ether solvent.[2][6]

Starting Material: 4-Bromo-2-fluoro-1-methylbenzene Reagent: Magnesium turnings Solvent: Anhydrous Tetrahydrofuran (THF)

Experimental Protocol

NOTE: This procedure must be conducted under a dry, inert atmosphere (nitrogen or argon) using oven-dried glassware and anhydrous solvents to prevent failure of the reaction.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas inlet (for nitrogen/argon), and a pressure-equalizing dropping funnel. Dry all glassware in an oven at >120°C for several hours and allow to cool under a stream of inert gas.

-

Magnesium Activation: Charge the flask with magnesium turnings (1.2 equivalents). Add a small crystal of iodine. The iodine vapor will etch the surface of the magnesium, removing the passivating magnesium oxide layer and exposing a reactive metal surface.[6] Gently warm the flask with a heat gun until the purple iodine vapor is visible.

-

Initiation: Add a small portion (~5-10%) of a solution of 4-bromo-2-fluoro-1-methylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle bubbling or a slight exotherm is observed. If the reaction does not start, gentle warming may be required.

-

Addition: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require cooling with a water bath to control the rate.

-

Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is typically cloudy and grey-to-brown.

-

Use and Storage: The prepared Grignard reagent can be used directly for subsequent reactions. For storage, it should be cannulated into a dry, sealed storage vessel under an inert atmosphere and refrigerated.

Applications in Organic Synthesis

The primary utility of this compound is as a nucleophilic source of the 3-fluoro-4-methylphenyl moiety, enabling the formation of new carbon-carbon bonds.

-

Reactions with Carbonyls: It readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[11] Reaction with esters requires two equivalents of the Grignard reagent and yields tertiary alcohols after an intermediate ketone is formed and subsequently attacked.[12]

-

Cross-Coupling Reactions: As a classic Grignard reagent, it is a suitable coupling partner in transition-metal-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu reaction. This allows for the efficient formation of biaryl structures, which are common motifs in pharmaceuticals and organic materials.

-

Nucleophilic Addition to Other Electrophiles: It can react with a wide range of other electrophiles, including nitriles (to form ketones after hydrolysis), carbon dioxide (to form carboxylic acids), and epoxides (to open the ring and form alcohols).[11]

Safety and Hazard Profile

This compound is a hazardous chemical that must be handled with appropriate engineering controls and personal protective equipment. The primary hazards are associated with its high reactivity and the THF solvent.

| Hazard Class | GHS Code(s) | Description |

| Flammability | H225 | Highly flammable liquid and vapor (due to THF solvent). |

| Oral Toxicity | H302 | Harmful if swallowed. |

| Skin/Eye Damage | H314 / H319 | Causes severe skin burns and eye damage/irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

| Carcinogenicity | H351 | Suspected of causing cancer. |

| Specific Hazards | EUH019 | May form explosive peroxides (due to THF solvent). |

Data compiled from vendor safety information.

Handling Precautions (P-Statements Summary):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

Conclusion

This compound is a valuable and versatile organometallic reagent. Its structure combines the potent nucleophilicity of a Grignard reagent with the strategically important fluoro and methyl functional groups, making it a key intermediate for the synthesis of advanced materials and pharmaceutical compounds. Successful utilization of this reagent is predicated on a thorough understanding of its inherent instability and the mastery of anhydrous, inert-atmosphere techniques. By adhering to the principles of synthesis, handling, and safety outlined in this guide, researchers can effectively harness its synthetic potential to advance their scientific objectives.

References

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

-

Reddit. (2017). Grignard decomposition. Retrieved from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 11.8: Organometallic Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.8: Organometallic Reagents. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Retrieved from [Link]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

PubChem. (n.d.). Magnesium, bromo(3-fluoro-2-methylphenyl)-. Retrieved from [Link]

-

ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). 3-Fluoro-4-methylphenylmagnesi | 561711-50ml | SIGMA-ALDRICH. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). This compound solution 0.5 M in THF. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Trifluoromethyl)phenyl)magnesium bromide. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Fluoro-3-methylphenylmagnesium bromide, 0.5M solution in THF, AcroSeal™, Thermo Scientific™. Retrieved from [Link]

-

Eqipped. (n.d.). 4-Fluoro-3-Methylphenylmagnesium Bromide 0.5M THF. Retrieved from [Link]

-

Rieke Metals. (n.d.). 4-(3-FLUORO-4-METHYLPHENYL)PHENYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide. Retrieved from [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100913. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylmagnesium bromide. Retrieved from [Link]

- Ramsden, H. E., & Balint, A. E. (1966). Preparation of aryl magnesium chloride complexes. U.S. Patent No. 3,248,413.

-

PrepChem. (n.d.). Synthesis of p-methoxyphenyl magnesium bromide. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. 5-Fluoro-2-methylphenylmagnesium bromide | C7H6BrFMg | CID 2778349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Magnesium, bromo(3-fluoro-2-methylphenyl)- | C7H6BrFMg | CID 2778178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound solution 0.5 M in THF 185077-02-5 India [ottokemi.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. leah4sci.com [leah4sci.com]

- 12. adichemistry.com [adichemistry.com]

- 13. reddit.com [reddit.com]

An In-Depth Technical Guide to the Reactivity of 3-Fluoro-4-methylphenylmagnesium Bromide with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 3-Fluoro-4-methylphenylmagnesium bromide, a versatile Grignard reagent with significant applications in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science industries. The strategic placement of the fluorine and methyl groups on the aromatic ring imparts unique electronic and steric properties that influence its reactivity towards a wide array of electrophiles. This document delves into the mechanistic nuances of its reactions with key electrophilic partners, including aldehydes, ketones, esters, nitriles, and carbon dioxide. Furthermore, its utility in transition metal-catalyzed cross-coupling reactions is explored, offering insights into the synthesis of highly functionalized biaryl compounds. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

Introduction: The Strategic Advantage of Fluorinated Grignard Reagents

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated building blocks are of immense interest in drug discovery and development. This compound emerges as a particularly valuable reagent, offering a unique combination of electronic and steric attributes.

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which modulates the nucleophilicity of the Grignard reagent. The methyl group at the 4-position, being weakly electron-donating, provides a subtle counterpoint to the electronic influence of the fluorine. This electronic balance, coupled with the steric hindrance offered by the ortho-fluoro substituent, dictates the regioselectivity and reactivity of the Grignard reagent in various chemical transformations.

This guide aims to provide a detailed exploration of the reactivity of this compound, empowering researchers to harness its synthetic potential effectively.

Preparation of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromo-2-fluorotoluene with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether. The initiation of Grignard reagent formation can sometimes be challenging and may require activation of the magnesium surface.

General Experimental Protocol for Preparation

Materials:

-

4-Bromo-2-fluorotoluene

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 4-bromo-2-fluorotoluene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-bromo-2-fluorotoluene solution to the magnesium turnings. The reaction is often initiated by gentle warming.

-

Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining 4-bromo-2-fluorotoluene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The resulting greyish solution of this compound is then cooled to room temperature and used directly in subsequent reactions.

Caption: Synthesis of this compound.

Reactivity with Carbonyl Compounds and Other Electrophiles

The carbanionic character of the aryl group in this compound makes it a potent nucleophile, readily attacking the electrophilic carbon of various functional groups.

Reactions with Aldehydes and Ketones

The addition of this compound to aldehydes and ketones is a fundamental method for the synthesis of secondary and tertiary alcohols, respectively. The reaction proceeds via a nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup.

3.1.1. Mechanistic Pathway

Caption: General mechanism for the reaction with carbonyls.

3.1.2. Representative Protocol: Synthesis of (3-Fluoro-4-methylphenyl)(phenyl)methanol

Materials:

-

This compound solution in THF (from Section 2.1)

-

Benzaldehyde

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound (1.2 equivalents) in THF at 0 °C under an inert atmosphere, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (3-fluoro-4-methylphenyl)(phenyl)methanol.

| Electrophile | Product | Typical Yield (%) |

| Benzaldehyde | (3-Fluoro-4-methylphenyl)(phenyl)methanol | 85-95 |

| Cyclohexanone | 1-(3-Fluoro-4-methylphenyl)cyclohexan-1-ol | 80-90 |

| Acetone | 2-(3-Fluoro-4-methylphenyl)propan-2-ol | 75-85 |

Note: Yields are illustrative and based on typical Grignard reactions with analogous reagents. Actual yields will vary depending on the specific substrate and reaction conditions.

Reactions with Esters

The reaction of Grignard reagents with esters typically results in the formation of tertiary alcohols, with the addition of two equivalents of the Grignard reagent. The initial nucleophilic acyl substitution forms a ketone intermediate, which is highly reactive towards another equivalent of the Grignard reagent.

3.2.1. Mechanistic Considerations

The ortho-fluoro substituent in this compound can influence the rate of the second addition. Steric hindrance around the newly formed ketone may, in some cases, allow for the isolation of the ketone if the reaction is performed at low temperatures and with careful control of stoichiometry. However, the formation of the tertiary alcohol is generally the predominant outcome.

Reactions with Nitriles

The reaction of this compound with nitriles provides a reliable route to ketones. The initial nucleophilic addition to the nitrile carbon forms an imine-magnesium salt intermediate. This intermediate is stable towards further addition of the Grignard reagent. Subsequent acidic hydrolysis of the imine furnishes the desired ketone.[2]

3.3.1. Generalized Protocol for Ketone Synthesis from Nitriles

Procedure:

-

To a solution of the desired nitrile (1.0 equivalent) in anhydrous THF, add the solution of this compound (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with aqueous HCl (e.g., 3 M) and stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

Carboxylation: Synthesis of 3-Fluoro-4-methylbenzoic Acid

The reaction of this compound with carbon dioxide (as dry ice) is an efficient method for the synthesis of 3-Fluoro-4-methylbenzoic acid.[3] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂, to form a magnesium carboxylate salt, which upon acidic workup yields the carboxylic acid.[4]

3.4.1. Experimental Workflow

Caption: Workflow for the carboxylation of the Grignard reagent.

Application in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable coupling partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[5][6] this compound can be effectively coupled with a variety of aryl and vinyl halides to produce functionalized biaryls and styrenes.

4.1.1. Proposed Catalytic Cycle

Caption: Simplified catalytic cycle for Kumada coupling.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are often preferred for cross-coupling reactions involving less reactive electrophiles, such as aryl chlorides and fluorides, due to their lower cost and unique reactivity.[3][5] The presence of the ortho-fluoro substituent in this compound can influence the efficiency of these couplings, and ligand selection is crucial for optimal results.

Negishi Coupling (via Transmetalation to Zinc)

While the direct use of Grignard reagents in some palladium-catalyzed couplings can be challenging due to their high reactivity, transmetalation to a less reactive organometallic species, such as an organozinc reagent, can be advantageous. The resulting organozinc compound can then participate in a Negishi cross-coupling reaction with a broader range of electrophiles under milder conditions.[7]

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its unique electronic and steric properties, conferred by the fluoro and methyl substituents, provide a powerful tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its preparation and reactivity with a range of important electrophiles, as well as its application in transition metal-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers seeking to exploit the full synthetic potential of this important fluorinated building block.

References

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

- Oreate AI Blog. (2026, January 7).

-

Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

- McComb, R. E. (1957). A Study of the Steric Effects in the Reaction of Aryl Esters with an Aryl Grignard Reagent. Michigan State University of Agriculture and Applied Science.

- University of California, Irvine. (n.d.).

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

- Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.

- Organic Chemistry Portal. (n.d.). Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines.

- Organic Chemistry Portal. (n.d.). Kumada Coupling.

- Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Royal Society of Chemistry. (2025, October 2).

- The Royal Society of Chemistry. (2015).

- Synlett. (2006). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes.

- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.

- Dove Medical Press. (2015, May 14). Recent advances in green fluorine chemistry.

- American Journal of Organic Chemistry. (2014).

- RSC Publishing. (n.d.).

- Chemical Communications (RSC Publishing). (n.d.). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent.

- YouTube. (2025, June 24).

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid.

- MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles.

- University of Bath. (n.d.).

- Journal of the Chemical Society A. (n.d.). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents.

- National Institutes of Health. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.

- Organic Syntheses. (n.d.). Procedure.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Ketones via Reaction of Phenylmagnesium Bromide with Nitriles.

Sources

- 1. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nickel-catalyzed cross-coupling reaction of aryl fluorides and chlorides with grignard reagents under nickel/magnesium bimetallic cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]

- 7. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]

solubility of 3-Fluoro-4-methylphenylmagnesium bromide in THF

An In-depth Technical Guide to the Preparation, Handling, and Estimated Solubility of 3-Fluoro-4-methylphenylmagnesium bromide in Tetrahydrofuran (THF)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical Grignard reagent in contemporary organic synthesis. Recognizing the nuanced challenges faced by researchers, scientists, and drug development professionals, this document moves beyond simple protocols. It delves into the fundamental principles governing the reagent's behavior in its most common solvent, tetrahydrofuran (THF), explaining the causality behind experimental choices to ensure procedural success and safety. While precise quantitative solubility data for this specific reagent is not extensively published, this guide synthesizes established principles of organometallic chemistry and practical data from commercial sources to provide a robust working understanding of its solubility, preparation, and handling.

The Nature of Grignard Reagents in THF: Beyond the Simple "RMgX"

To comprehend the solubility and reactivity of this compound, one must first appreciate its complex existence in a THF solution. The common representation, RMgX, is a significant oversimplification.[1][2] In reality, the reagent exists in a dynamic chemical equilibrium known as the Schlenk equilibrium.[3][4][5][6][7][8][9][10]

This equilibrium involves the disproportionation of the Grignard reagent into a dialkylmagnesium species (R₂Mg) and a magnesium halide salt (MgX₂).[5]

2 RMgX ⇌ MgX₂ + R₂Mg

The position of this equilibrium is profoundly influenced by the solvent. Tetrahydrofuran (THF), a polar aprotic ether, plays a crucial role not just as a solvent but as a stabilizing ligand.[11][12] The lone pairs on the THF oxygen atom coordinate to the electron-deficient magnesium center, forming stable complexes, typically with the formula RMgX(THF)₂.[3][5][9][10][11][12] This solvation is critical; it disrupts the formation of dimeric and higher oligomeric bridged structures that are less soluble and can precipitate out of solution.[8][9]

Caption: The Schlenk equilibrium and THF coordination.

Factors Influencing the Solubility of this compound

Several interconnected factors dictate the solubility of this Grignard reagent in THF:

-

Temperature: While specific data is unavailable, Grignard reagents generally exhibit increased solubility at higher temperatures. However, elevated temperatures can also accelerate degradation pathways. Most preparations and reactions are conducted between room temperature and the boiling point of THF (approx. 66°C).[12]

-

Concentration: At higher concentrations, the Schlenk equilibrium can be driven to the right, potentially leading to the precipitation of the less soluble magnesium bromide (MgBr₂) species, especially if the THF is not sufficiently in excess to solvate all magnesium species present.[5][8]

-

Purity of Reagents and Solvent: The presence of moisture is the most critical factor. Water rapidly protonates and destroys the Grignard reagent, forming insoluble magnesium hydroxide salts and the parent hydrocarbon (3-fluoro-4-methyltoluene).[13][14][15][16] Therefore, strictly anhydrous conditions are mandatory for both solubility and reactivity.[13]

-

Structural Effects: The electronic properties of the aryl group influence the polarity and stability of the C-Mg bond. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring modulates the reagent's properties, though its precise impact on solubility compared to phenylmagnesium bromide is not documented.

Estimated Solubility from Commercial Availability

A practical lower-bound for the solubility of this compound can be inferred from commercially available solutions. Several major chemical suppliers provide this reagent as a stabilized solution in THF.

| Parameter | Value | Source |

| Commercial Concentration | 0.5 M in THF | [17][18][19] |

| Typical Storage Temperature | 2-8°C | |

| Inferred Minimum Solubility | ≥ 0.5 mol/L at 2-8°C | N/A |

This data strongly indicates that the is at least 0.5 M under refrigerated conditions, and likely higher at ambient laboratory temperatures. For most synthetic applications, working with concentrations in the 0.2 M to 0.5 M range is common practice and avoids potential solubility issues.

Detailed Protocol: In Situ Preparation of this compound

For many applications, preparing the Grignard reagent in situ is preferable, ensuring maximum reactivity. This protocol details the standard laboratory procedure.

Core Principle: The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-3-fluoro-4-methylbenzene in anhydrous THF under an inert atmosphere.[10][20][21]

Materials & Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser and pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Source of inert gas (Argon or Nitrogen) with a bubbler

-

Heating mantle

-

Magnesium turnings

-

1-bromo-3-fluoro-4-methylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Experimental Workflow:

Caption: Experimental workflow for Grignard reagent synthesis.

Step-by-Step Methodology:

-

Preparation of Glassware: All glassware must be rigorously dried to remove any trace of water. Assemble the three-neck flask with the condenser and dropping funnel. Flame-dry the entire apparatus under vacuum and then allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[14][22]

-

Charging the Flask: Once cool, briefly remove the dropping funnel and add magnesium turnings (typically 1.2 equivalents relative to the aryl bromide) and a single small crystal of iodine to the flask. The iodine serves to activate the magnesium surface.[10][23] Quickly reassemble the apparatus.

-

Solvent and Reagent Addition: Add a portion of the total required anhydrous THF to the flask to cover the magnesium. Prepare a solution of 1-bromo-3-fluoro-4-methylbenzene (1.0 equivalent) in the remaining anhydrous THF and charge it into the dropping funnel.

-

Initiation: Add approximately 10% of the aryl bromide solution from the dropping funnel to the stirring magnesium suspension. The initiation of the reaction is the most critical step.[24] It is indicated by the disappearance of the brown iodine color and gentle, spontaneous refluxing of the solvent. Gentle warming with a heating mantle may be required to start the reaction. Causality: The reaction is autocatalytic; once initiated, the formed Grignard reagent helps to activate the remaining magnesium.

-

Controlled Addition: Once the reaction has initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. This is crucial for controlling the highly exothermic reaction and preventing a dangerous runaway scenario.[14][22][24]

-

Completion: After the addition is complete, continue to stir the mixture, heating at reflux if necessary, for an additional 30-60 minutes to ensure all the aryl bromide has reacted.

-

Final Product: The resulting dark grey to brown solution is the this compound reagent, which can be used directly for subsequent reactions.

Protocol for Molarity Determination by Titration

The yield of a Grignard preparation is rarely quantitative. For reactions requiring precise stoichiometry, the molarity of the prepared solution must be determined.

Principle: A simple and reliable method involves titration against a known concentration of iodine in the presence of lithium chloride, which aids in solubilizing the resulting magnesium salts.[25]

Procedure:

-

Prepare a titrating solution by dissolving a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of LiCl in THF in a flame-dried vial under an inert atmosphere.[25]

-

Cool the dark brown iodine solution to 0°C.

-

Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe to the stirring iodine solution.

-

The endpoint is the sharp transition from a light yellow color to colorless.

-

Record the volume of Grignard reagent added. The titration should be repeated, and the average value used to calculate the molarity based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.

Safety, Handling, and Disposal

Grignard reagents demand stringent safety protocols due to their inherent hazards.

-

Hazards:

-

Flammability: Grignard reagents are typically prepared in highly flammable ether solvents like THF.[14][26]

-

Reactivity: They react violently with protic sources, particularly water.[13][15][16] Some Grignard reagents can be pyrophoric (ignite spontaneously in air).[14][15]

-

Exothermicity: Both the formation and subsequent reactions of Grignard reagents are often highly exothermic, posing a risk of runaway reactions if not properly controlled.[14][22][24]

-

-

Handling & Storage:

-

Always handle Grignard reagents under an inert atmosphere of nitrogen or argon using air-free techniques (e.g., Schlenk line or glovebox).[13][15][26]

-

Use appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and suitable gloves.[14]

-

Store solutions in sealed, appropriate containers under an inert atmosphere in a cool, dry location away from ignition sources.[13]

-

-

Disposal:

-

Never dispose of active Grignard reagents directly.

-

Residual or excess reagent must be quenched carefully. This is typically done by slowly adding the Grignard solution to a well-stirred, non-flammable, and less reactive solvent like toluene, followed by the very slow, portion-wise addition of a proton source like isopropanol or ethyl acetate to safely neutralize the reagent before final aqueous workup and disposal.[13]

-

References

-

Peltzer, R. M., Eisenstein, O., Nova, A., & Cascella, M. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. Journal of the American Chemical Society. [Link]

-

Peltzer, R. M., Eisenstein, O., Nova, A., & Cascella, M. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. UCL Discovery. [Link]

-

FMC Corporation. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents. American Chemical Society. [Link]

-

Sciencemadness Wiki. (2019). Grignard reagent. [Link]

-

Wikipedia. (n.d.). Schlenk equilibrium. [Link]

-

American Chemical Society. (n.d.). Grignard Reaction - A Laboratory Reaction Safety Summary. [Link]

-

University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Pyrophoric Materials. [Link]

-

Peltzer, R. M., Eisenstein, O., Nova, A., & Cascella, M. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. PubMed. [Link]

-

University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

Jamieson, C. S., & Tantillo, D. J. (2018). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. The Journal of Organic Chemistry. [Link]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics. [Link]

-

Swiss, K. (2019). Why is THF used in Grignard? Quora. [Link]

-

Chemistry LibreTexts. (2021). Organomagnesium Compounds. [Link]

-

Chemistry LibreTexts. (2021). Organomagnesium Compounds. [Link]

-

Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). This compound solution 0.5 M in THF. [Link]

-

Mettler Toledo. (n.d.). Grignard Reaction Mechanisms. [Link]

-

Bartleby.com. (n.d.). Organomagnesium compounds. [Link]

-

Schnyder Safety & Environmental Solutions. (n.d.). Grignard-reagent formation in Multi-product facilities. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

GeeksforGeeks. (2025). Grignard Reagent. [Link]

-

Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). [Link]

-

Chemistry LibreTexts. (2023). Organometallic Compounds of Magnesium. [Link]

-

Wikipedia. (n.d.). Grignard reagent. [Link]

-

Reddit. (2023). How much THF do you need for forming a Grignard reagent? r/OrganicChemistry. [Link]

-

Allen Career Institute. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]

-

PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Eqipped. (n.d.). 4-Fluoro-3-Methylphenylmagnesium Bromide 0.5M THF. [Link]

-

SLS - Lab Supplies. (n.d.). This compound solution, 0.5 M in THF. [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

-

OpenStax. (2023). Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. [Link]

-

Reddit. (2015). Yield of preparation of Grignard reagent. r/chemhelp. [Link]

-

Fisher Scientific. (n.d.). 4-Fluoro-3-methylphenylmagnesium bromide, 0.5M solution in THF, AcroSeal™, Thermo Scientific. [Link]

-

Synthonix. (n.d.). 4-Fluorophenylmagnesium bromide, 1.0 M in THF. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. schnyderchemsafety.com [schnyderchemsafety.com]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 14. acs.org [acs.org]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound [amp.chemicalbook.com]

- 18. scientificlabs.com [scientificlabs.com]

- 19. 4-Fluoro-3-methylphenylmagnesium bromide, 0.5M solution in THF, AcroSeal™, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 20. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]

- 21. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

- 22. dchas.org [dchas.org]

- 23. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 24. mt.com [mt.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. taylorfrancis.com [taylorfrancis.com]

electronic effects of the fluorine atom in 3-Fluoro-4-methylphenylmagnesium bromide

An In-depth Technical Guide to the Electronic Effects of the Fluorine Atom in 3-Fluoro-4-methylphenylmagnesium Bromide

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development. Its unique properties—high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—are exploited to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the influence of fluorine on a molecule's reactivity is far from simple. It presents a classic dichotomy of competing electronic effects that can be challenging to predict and control.

This guide provides a detailed examination of these electronic effects through the specific lens of this compound, a valuable Grignard reagent and building block in organic synthesis. As a Senior Application Scientist, my goal is to move beyond mere description and delve into the causality behind fluorine's behavior. We will dissect the interplay between inductive and resonance effects, quantify their influence, and provide field-proven protocols for the synthesis and validation of this reagent. This document is designed for researchers, medicinal chemists, and drug development professionals who seek a deeper, mechanistic understanding of how to harness the nuanced properties of fluorinated aromatic systems.

The Fundamental Electronic Dichotomy of Aromatic Fluorine

To comprehend the behavior of this compound, we must first master the foundational principles of how a fluorine substituent interacts with an aromatic ring. Fluorine's influence is a delicate balance of two opposing electronic forces: the inductive effect and the resonance effect.

The Inductive Effect (-I)

The inductive effect is a through-sigma-bond phenomenon. Fluorine is the most electronegative element, giving it a powerful ability to pull electron density towards itself from adjacent atoms.[1][2] This electron-withdrawing effect, denoted as -I, polarizes the C-F bond and has a cascading effect on the rest of the molecule. The -I effect is strongest on the carbon directly attached to the fluorine (ipso-carbon) and diminishes with distance.[3] Consequently, in fluorobenzene, the ortho and meta positions are significantly deactivated towards electrophilic attack compared to benzene.[3]

The Resonance Effect (+M)

Conversely, the resonance (or mesomeric) effect involves the delocalization of lone-pair electrons through the π-system of the aromatic ring.[4] The fluorine atom possesses three lone pairs in p-orbitals that can overlap with the π-orbitals of the benzene ring.[5] This donation of electron density into the ring is a +M (or +R) effect. Crucially, this electron donation only increases electron density at the ortho and para positions relative to the fluorine atom, as shown by the resonance structures.[1][6] The meta position is unaffected by this resonance donation.

A Contradictory Balance

The simultaneous operation of a strong, deactivating -I effect and a position-specific, activating +M effect makes fluorine unique among the halogens. While the overall reaction rate of electrophilic aromatic substitution on fluorobenzene is slower than that of benzene (indicating the dominance of the -I effect), the substitution pattern is strongly ortho and para directing (a direct consequence of the +M effect stabilizing the cationic intermediates at these positions).[6][7] This nuanced behavior is central to understanding the properties of our target molecule.

Caption: Competing electronic effects of fluorine on an aromatic ring.

Dissecting this compound

With the fundamental principles established, we can now analyze our specific molecule. The reactivity of this Grignard reagent is determined by the net electronic influence of its three key components: the magnesium bromide group, the fluorine atom, and the methyl group, all acting upon the aromatic carbanionic center.

The C-Mg bond is highly polarized, conferring significant carbanionic character to the ipso-carbon (C1). This carbon is the nucleophilic and basic center of the molecule. The core question is: how do the fluorine and methyl substituents modulate the stability and, therefore, the reactivity of this carbanion?

-